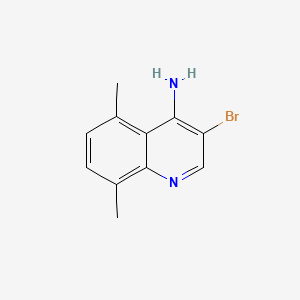

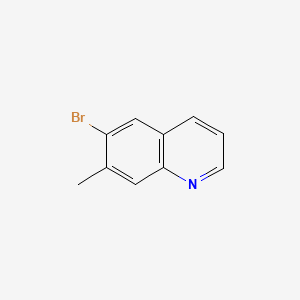

6-Bromo-7-methylquinoline

概要

説明

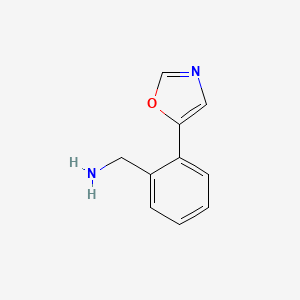

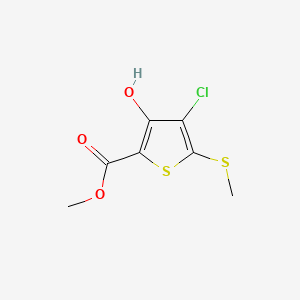

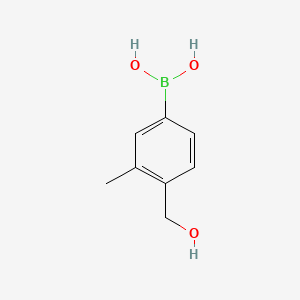

6-Bromo-7-methylquinoline is a chemical compound with the CAS Number: 122759-89-1 . It has a molecular weight of 222.08 and its IUPAC name is this compound . It is a solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves a reaction between 4-bromo-3-methylaniline and glycerol . The reaction conditions involve heating the mixture for 3 hours . The yield of this synthesis is approximately 31% .Molecular Structure Analysis

The molecular formula of this compound is C10H8BrN . The InChI code is 1S/C10H8BrN/c1-7-5-10-8 (6-9 (7)11)3-2-4-12-10/h2-6H,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 222.08 and a density of 1.488 . It should be stored in a dry room .科学的研究の応用

Synthesis and Chemical Transformation

6-Bromo-7-methylquinoline is a key intermediate in the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones. These compounds are prepared from 6-bromo-2-methylquinoline-5,8-dione through a series of chemical transformations involving nucleophilic substitution reactions with various alkylamines (Choi & Chi, 2004).

The compound has been used in the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, an important step in the development of compounds for infectious diseases research (Wlodarczyk et al., 2011).

A study demonstrated the synthesis of several novel 7-alkylamino-2-methylquinoline-5,8-diones using 6-bromo-7-alkylamino-2-methylquinoline-5,8-diones as intermediates (Choi et al., 2002).

Fluorescent Probes for Biological Applications

- This compound derivatives have been used in the development of fluorescent probes sensitive to chloride ions. These probes are valuable in biological systems for chloride determination (Geddes et al., 2001).

Synthesis of Inhibitors and Pharmaceutical Intermediates

The synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, an intermediate in PI3K/mTOR inhibitors, involves 6-bromoquinolin-4-ol, showcasing the compound's role in pharmaceutical research (Lei et al., 2015).

A study focused on synthesizing Schiff bases from 3-amino-2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)-ones, exploring the compound's potential in antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).

Photochemistry and Photolabile Protecting Groups

This compound derivatives have been used in photochemistry, such as the development of a photolabile protecting group for carboxylic acids, showing higher efficiency and potential for in vivo use compared to other groups (Fedoryak & Dore, 2002).

In another study, 6-bromo-2-methylquinazolin-4(3H)-one was synthesized as an important intermediate for treating colon and rectal cancers (Zheng-you, 2010).

Additional Applications

The compound also finds use in the synthesis of photochromic spiropyrans and spirooxazines, offering insights into thermal and photo-induced isomerization processes (Voloshin et al., 2008).

Its analogues have been studied for antimicrobial activities against foodborne bacteria, pointing towards its potential in developing natural preservatives (Kim et al., 2014).

Additionally, this compound derivatives were investigated in the synthesis and biological evaluation of metal complexes for antimicrobial and antioxidant activities (Siddappa & Mayana, 2014).

Safety and Hazards

The safety information for 6-Bromo-7-methylquinoline includes several hazard statements such as H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

Future research could focus on developing more soluble derivatives of 6-Bromo-7-methylquinoline. Other potential applications in areas of biomedical research, such as neurology and immunology, could also be explored.

Relevant Papers Several papers have been published on the synthesis and biological activity of quinoline and its analogues . These papers highlight the versatile applications of quinoline in the fields of industrial and synthetic organic chemistry . They also discuss the various synthesis protocols and findings to tackle the drawbacks of the syntheses and side effects on the environment .

作用機序

Target of Action

6-Bromo-7-methylquinoline is a derivative of quinoline, a heterocyclic compound that has been widely studied for its biological and pharmaceutical activities . . Quinoline derivatives are known to interact with a variety of targets, depending on their specific structures and functional groups .

Mode of Action

Quinoline derivatives are known to exhibit diverse modes of action, often involving interactions with cellular enzymes or receptors . The specific mode of action would depend on the compound’s structure and the nature of its target.

Biochemical Pathways

Quinoline derivatives are known to influence various biochemical pathways, depending on their specific targets

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Quinoline derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific effects of this compound would likely depend on its mode of action and the biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or organisms . .

特性

IUPAC Name |

6-bromo-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGWSJBVVZOOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728282 | |

| Record name | 6-Bromo-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122759-89-1 | |

| Record name | 6-Bromo-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-7-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)

![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)